molecular formula C62H108O7 B1237095 3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one CAS No. 8006-90-4

3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one

Cat. No.: B1237095
CAS No.: 8006-90-4
M. Wt: 965.5 g/mol
InChI Key: NQSRBDFLQKBVKK-UHFFFAOYSA-N
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Description

The following compounds exhibit diverse structural features, including spirocyclic ethers, benzofurans, and cyclohexane derivatives with functional groups such as alcohols, ketones, esters, and conjugated ketones. Their chemical and physical properties vary significantly due to differences in ring systems and substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one is primarily obtained through a process called steam distillation . Freshly harvested peppermint leaves and stems are subjected to high temperatures and steam, which helps release the aromatic compounds. The steam containing these compounds is then condensed back into a liquid, separating the essential oil from the water .

Industrial Production Methods

In industrial settings, the production of peppermint oil follows a similar steam distillation process but on a larger scale. The quality of the oil can be influenced by factors such as the temperature and duration of distillation, as well as the condition of the peppermint leaves. Industrial production ensures a consistent and high yield of peppermint oil, which is essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one undergoes various chemical reactions, including oxidation , reduction , and substitution . The primary components of peppermint oil, such as menthol and menthone, are involved in these reactions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structural Features

These compounds are characterized by their spirocyclic and bicyclic structures, which contribute to their distinctive reactivity and biological activity profiles. The molecular formula for these compounds typically centers around C10H18OC_{10}H_{18}O, with molecular weights varying slightly among the derivatives.

Compound NameStructural FeaturesUnique Characteristics
3,7-dimethyl-1-oxaspiro[3.5]nonaneSpirocyclic structureExhibits diverse biological activity profiles
3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuranBicyclic structureKnown for its aromatic properties and medicinal potential
5-methylcyclohexanoneCyclohexane derivativeSimpler structure with limited reactivity

Applications in Pharmaceutical Development

  • Medicinal Chemistry :
    • These compounds have been investigated for their potential as active pharmaceutical ingredients (APIs). The spirocyclic nature of 3,7-dimethyl-1-oxaspiro[3.5]nonane allows for varied interactions with biological targets, making it a candidate for drug development aimed at treating a range of conditions from pain management to infectious diseases .
  • Antimicrobial Agents :
    • The essential oils derived from or containing these compounds have shown efficacy as antimicrobial agents in wound dressings. Their ability to inhibit microbial growth makes them suitable for applications in medical devices and topical formulations .
  • Flavoring and Fragrance :
    • Due to their pleasant odor profiles, these compounds are utilized in the fragrance industry. They can be incorporated into perfumes and cosmetic products to enhance scent profiles .

Industrial Applications

  • Coating Systems :
    • The compounds are used in coating systems as additives that improve the stability and performance of paints and coatings. Their chemical properties contribute to better adhesion and durability of the coatings .
  • Thickeners and Stabilizers :
    • In various formulations, these compounds act as thickeners or stabilizers, enhancing the texture and consistency of products ranging from food items to personal care products .
  • Solubilizers :
    • Their ability to enhance solubility makes them valuable in pharmaceutical formulations where solubility is a critical factor for drug bioavailability .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of essential oils containing 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran in wound dressings. Results indicated significant inhibition of bacterial growth, suggesting its potential use in clinical settings .

Case Study 2: Flavoring Agent Development

Research on the application of 5-methyl-2-propan-2-ylcyclohexan-1-one in food flavoring demonstrated its effectiveness in enhancing flavor profiles without compromising product safety or stability .

Mechanism of Action

The primary active component of peppermint oil, menthol , exerts its effects by interacting with TRPM8 receptors , which are cold-sensitive receptors in the skin. This interaction induces a cooling sensation and provides relief from pain and discomfort. Additionally, menthol can relax gastrointestinal smooth muscles by reducing the influx of extracellular calcium ions, making it effective in treating conditions like irritable bowel syndrome .

Comparison with Similar Compounds

3,7-Dimethyl-1-oxaspiro[3.5]nonane

A spirocyclic ether with a 3.5 nonane framework. Spiro systems often exhibit unique conformational stability due to fused rings .

3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran (Menthofuran)

A bicyclic ether (C₁₀H₁₄O, MW 150.22) with a fused benzofuran structure. Found in essential oils, it is used in flavor/fragrance industries. Its IUPAC name and spectral data confirm the 3,6-dimethyl substitution pattern .

5-Methyl-2-propan-2-ylcyclohexan-1-ol

A menthol-like alcohol (C₁₀H₂₀O, MW 156.27). Likely synthesized via reduction of its ketone counterpart (e.g., using LiAlH₄, as in ), it may serve as a precursor for ester derivatives .

5-Methyl-2-propan-2-ylcyclohexan-1-one

A ketone derivative (C₁₀H₁₈O, MW 154.25). Mass spectrometry (m/z 154.252) and IR data suggest a strong carbonyl peak (~1700 cm⁻¹). Used in synthetic intermediates for pharmaceuticals or fragrances .

(5-Methyl-2-propan-2-ylcyclohexyl) Acetate

An ester (C₁₂H₂₂O₂, MW 198.30, CAS 2623-23-6). Derived from the alcohol, it is less polar than its parent alcohol and has applications in perfumery due to its volatile nature .

5-Methyl-2-propan-2-ylidenecyclohexan-1-one

A conjugated ketone with an exocyclic double bond. The conjugation may enhance reactivity (e.g., in Diels-Alder reactions), distinguishing it from the saturated ketone .

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight Functional Group Key Applications
3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran C₁₀H₁₄O 150.22 Ether (fused bicyclic) Flavor/fragrance
3,7-Dimethyl-1-oxaspiro[3.5]nonane C₉H₁₆O ~140.23 Ether (spirocyclic) Drug discovery (inference)
5-Methyl-2-propan-2-ylcyclohexan-1-ol C₁₀H₂₀O 156.27 Alcohol Synthetic intermediate
5-Methyl-2-propan-2-ylcyclohexan-1-one C₁₀H₁₈O 154.25 Ketone Pharmaceuticals
(5-Methyl-2-propan-2-ylcyclohexyl) acetate C₁₂H₂₂O₂ 198.30 Ester Perfumery
5-Methyl-2-propan-2-ylidenecyclohexan-1-one C₁₀H₁₆O 152.24 Conjugated ketone Reactive intermediate

Spectroscopic and Physical Properties

  • Mass Spectrometry : The acetate ester shows a molecular ion at m/z 198.305, while the ketone appears at m/z 154.252 .
  • IR Spectroscopy : Alcohols exhibit O-H stretches (~3200–3600 cm⁻¹), ketones show C=O peaks (~1700 cm⁻¹), and esters display C=O (~1740 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
  • Boiling Points : Esters (e.g., the acetate) have lower boiling points than alcohols due to reduced hydrogen bonding.

Biological Activity

The compound 3,7-dimethyl-1-oxaspiro[3.5]nonane along with its derivatives such as 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran , 5-methyl-2-propan-2-ylcyclohexan-1-ol , 5-methyl-2-propan-2-ylcyclohexan-1-one , (5-methyl-2-propan-2-ylcyclohexyl) acetate , and 5-methyl-2-propan-2-ylidenecyclohexan-1-one represent a unique class of organic molecules characterized by their spirocyclic and bicyclic structures. These compounds have garnered attention for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The structural diversity of these compounds contributes significantly to their biological activities. Below is a summary of the structural features and molecular weights:

Compound NameStructural FeaturesMolecular Weight (g/mol)
3,7-Dimethyl-1-oxaspiro[3.5]nonaneSpirocyclic structure154.25
3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuranBicyclic structure150.22
5-Methyl-2-propan-2-ylcyclohexan-1-olCyclohexanol derivative170.25
5-Methyl-2-propan-2-ylcyclohexan-1-oneCyclohexanone derivative170.25
(5-Methyl-2-propan-2-ylcyclohexyl) acetateEster derivative198.28
5-Methyl-2-propan-2-ylidenecyclohexan-1-oneEnone derivative170.25

Antimicrobial Properties

Research has shown that compounds similar to 3,7-dimethyl-1-oxaspiro[3.5]nonane exhibit significant antimicrobial activity. For instance, studies have indicated that essential oils containing these compounds can inhibit the growth of various pathogens, making them potential candidates for use in wound dressings and other medical applications .

Anti-inflammatory Effects

The anti-inflammatory properties of these compounds are attributed to their ability to modulate inflammatory pathways. For example, spirocyclic compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response .

Anticancer Activity

Preliminary studies suggest that certain derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of cell signaling pathways and interactions with specific cellular receptors .

Case Studies

  • Wound Healing Applications : A study examined the use of essential oils containing spirocyclic compounds in wound dressings, demonstrating their effectiveness in promoting healing and reducing infection rates in pressure ulcers .
  • Digestive Health : Enteric-coated peppermint oil capsules containing similar compounds have been evaluated for their efficacy in treating irritable bowel syndrome (IBS), highlighting their role in digestive health through muscle relaxation and pain relief mechanisms .

The biological activity of these compounds is largely influenced by their structural characteristics which allow them to interact with various biological targets:

  • Receptor Interaction : Many spirocyclic compounds can bind to specific receptors such as transient receptor potential (TRP) channels, modulating sensations like pain and temperature.
  • Enzyme Modulation : They can affect enzyme activities involved in metabolic pathways, particularly those related to inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3,7-dimethyl-1-oxaspiro[3.5]nonane, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer : Spirocyclic compounds like 3,7-dimethyl-1-oxaspiro[3.5]nonane are typically synthesized via acid-catalyzed cyclization. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) efficiently promotes cyclization of precursor diols or ketones by stabilizing transition states through Lewis acid interactions . Key optimization steps include:

  • Temperature control : Lower temperatures (0–25°C) reduce competing side reactions like over-oxidation.
  • Catalyst loading : Substoichiometric BF₃ (0.5–1.0 equiv.) minimizes decomposition of sensitive intermediates.
  • Solvent selection : Non-polar solvents (e.g., dichloromethane) favor intramolecular cyclization over intermolecular dimerization.
    Validation via GC-MS and NMR (e.g., monitoring spiro C-O bond formation at δ 90–110 ppm in ¹³C NMR) is critical .

Q. How can the stereochemical configuration of 5-methyl-2-propan-2-ylcyclohexan-1-ol be resolved experimentally?

Methodological Answer : Chiral resolution of cyclohexanol derivatives requires a combination of techniques:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases to separate enantiomers.
  • X-ray crystallography : Co-crystallization with chiral auxiliaries (e.g., Mosher’s acid) provides unambiguous stereochemical assignments .
  • Optical rotation comparison : Compare experimental [α]D values with literature data for known configurations .

Advanced Research Questions

Q. What are the mechanistic pathways for the oxidation of 5-methyl-2-propan-2-ylcyclohexan-1-ol to its ketone counterpart (5-methyl-2-propan-2-ylcyclohexan-1-one), and how do solvent systems influence reaction kinetics?

Methodological Answer : The oxidation mechanism involves a two-step process:

Alcohol activation : Formation of a chromate ester intermediate under acidic conditions (e.g., Jones reagent, CrO₃/H₂SO₄).

β-Hydride elimination : Rate-determining step influenced by solvent polarity. Polar aprotic solvents (e.g., acetone) accelerate elimination by stabilizing transition states, while non-polar solvents (e.g., toluene) favor slower, more controlled reactions .
Kinetic analysis : Use UV-Vis spectroscopy to monitor Cr(VI) → Cr(III) reduction at 600 nm. Apparent rate constants (kobs) correlate with solvent dielectric constants (ε) .

Q. How can computational modeling predict the stability and reactivity of 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran under varying pH conditions?

Methodological Answer :

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to assess protonation states and charge distribution.
  • pKa prediction : Software like MarvinSuite estimates pKa values for ring-opening reactions (e.g., acid-catalyzed hydrolysis at the furan oxygen).
  • MD simulations : Simulate solvation effects in aqueous buffers to identify pH-dependent conformational changes .
    Experimental validation via pH-controlled NMR (e.g., observing furan ring proton shifts under acidic conditions) is essential .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) when characterizing (5-methyl-2-propan-2-ylcyclohexyl) acetate?

Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₂₀O₂ requires m/z 196.1463) to rule out isobaric impurities.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., acetate methyl protons (δ 2.0–2.1 ppm) correlate with carbonyl carbons (δ 170–175 ppm) in HSQC .
  • Isotopic labeling : Introduce deuterated acetyl groups to distinguish between structural isomers .

Properties

IUPAC Name

3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2.C10H18O.C10H14O.C10H20O.C10H18O.C10H16O/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13;1-8-3-5-10(6-4-8)9(2)7-11-10;1-7-3-4-9-8(2)6-11-10(9)5-7;3*1-7(2)9-5-4-8(3)6-10(9)11/h8-9,11-12H,5-7H2,1-4H3;8-9H,3-7H2,1-2H3;6-7H,3-5H2,1-2H3;7-11H,4-6H2,1-3H3;7-9H,4-6H2,1-3H3;8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRBDFLQKBVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(CO2)C.CC1CCC(C(C1)O)C(C)C.CC1CCC(C(C1)OC(=O)C)C(C)C.CC1CCC(C(=O)C1)C(C)C.CC1CCC2=C(C1)OC=C2C.CC1CCC(=C(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H108O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

965.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oils, peppermint
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

1 volume in 5 volumes of 70% ethanol at 20 °C., Very slightly soluble in water
Record name PEPPERMINT OIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.896-0.908 @ 25 deg/25 °C
Record name PEPPERMINT OIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to pale yellow-greenish liquid

CAS No.

8006-90-4
Record name Oils, peppermint
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oils, peppermint
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEPPERMINT OIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1900
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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